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molecular formula C9H16FNO5 B8759479 t-Butyl 5-fluoro-4-hydroxy-3-nitropentanoate CAS No. 161401-78-1

t-Butyl 5-fluoro-4-hydroxy-3-nitropentanoate

Cat. No. B8759479
M. Wt: 237.23 g/mol
InChI Key: SKTPZQUACZEWTQ-UHFFFAOYSA-N
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Patent
US06184210B2

Procedure details

A solution of oxalyl chloride (1.9 mL, 21.8 mmol) in dry CH2Cl2 (100 mL) was cooled to −78° C., a solution of DMSO (3.0 mL, 42.3 mmol) in dry CH2Cl2 (10 mL) was added with stirring in such a rate that the temperature was kept at −50 to −60° C. After 5 min stirring, a solution of 2-fluoroethanol (1.2 mL, 18.4 mmol) in dry CH2Cl2 (10 mL) was added, and stirring was continued for an additional 15 min, then dry Et3N (13.5 mL) was added. The reaction mixture was stirred for 15 min, then allowed to warm to rt. To the reaction mixture was added a solution of t-butyl 3-nitropropionate (2.87 g, 16.38 mmol) in CH2Cl2 (20 mL). The reaction mixture was stirred at rt for 3 h, then poured into water (100 mL). The organic layer was separated and the aqueous was extracted with CH2Cl2 (2×50 mL). The CH2Cl2 solution was washed with brine, dried and evaporated. The residue was purified by chromatography twice over silica gel (hexane-EtOAc, 7:3) to give 950 mg (24.5%) of the titled product as a colorless viscous oil. 1H NMR (CDCl3), 1.450 (s, 9H), 2.80-2.90 (m, 2H), 3.12-3.20 (m, 1H), 4.41-4.59 (m, 2H), 4.57-4.59 (m, 1H), 4.95-5.01 (m, 1H).
Name
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
2.87 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
24.5%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[F:11][CH2:12][CH2:13][OH:14].[N+:15]([CH2:18][CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])([O-:17])=[O:16]>C(Cl)Cl.O.CCN(CC)CC>[F:11][CH2:12][CH:13]([OH:14])[CH:18]([N+:15]([O-:17])=[O:16])[CH2:19][C:20]([O:22][C:23]([CH3:25])([CH3:26])[CH3:24])=[O:21]

Inputs

Step One
Name
Quantity
13.5 mL
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
1.2 mL
Type
reactant
Smiles
FCCO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
2.87 g
Type
reactant
Smiles
[N+](=O)([O-])CCC(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring in such a rate that the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at −50 to −60° C
STIRRING
Type
STIRRING
Details
After 5 min stirring
Duration
5 min
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at rt for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with CH2Cl2 (2×50 mL)
WASH
Type
WASH
Details
The CH2Cl2 solution was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography twice over silica gel (hexane-EtOAc, 7:3)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FCC(C(CC(=O)OC(C)(C)C)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 24.5%
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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